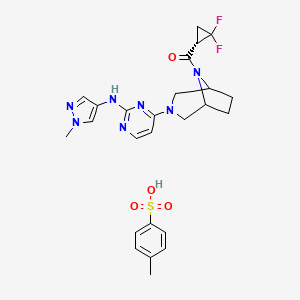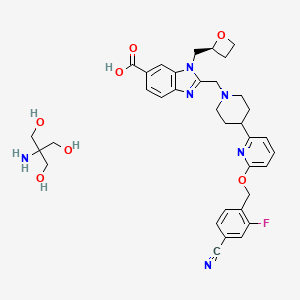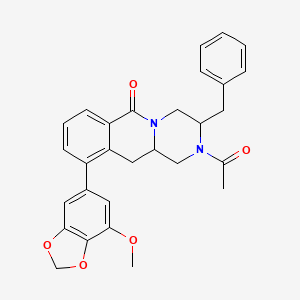
Phenchlobenpyrrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenchlobenpyrrone is potentially for the treatment of Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Chromatographic Applications
M. Clifford (1974) discussed the use of poly-N-vinylpyrrolidone as an adsorbent for thin-layer chromatography of phenolic compounds, which might be relevant for the analysis of complex molecules like Phenchlobenpyrrone. This method forms hydrogen bonds with phenolic hydroxyl and carboxyl groups, allowing for the separation of various acids (Clifford, 1974).
Chemical Research Perspectives
G. Wittig (1980) shared insights into chemical research and the importance of determination and perseverance, which are applicable to the exploration and application of complex chemicals like Phenchlobenpyrrone (Wittig, 1980).
Drug Development Applications
Xiaojiang Hao's work, highlighted by Yue-Mao Shen et al. (2018), mentioned Phenchlobenpyrrone as a candidate drug that entered Phase II clinical trials for Alzheimer’s disease treatment, indicating its potential application in pharmaceutical research (Shen & Chen, 2018).
Spin-Polarization Studies in Organic Chemistry
T. Glaser (2013) investigated the meta-phenylene unit as a ferromagnetic coupler in organic chemistry, which could be relevant to understanding the molecular interactions of Phenchlobenpyrrone (Glaser, 2013).
Software Development for Scientific Research
D. D. Roure and C. Goble (2009) discussed the Taverna Workbench, a scientific-workflow-management system that could potentially be used for managing and analyzing data related to Phenchlobenpyrrone research (Roure & Goble, 2009).
Adsorption and Environmental Applications
S. Abdi et al. (2017) explored the adsorption properties of polypyrrole, which could be related to the adsorption behavior of Phenchlobenpyrrone in various environmental or biological contexts (Abdi, Nasiri, Mesbahi, & Khani, 2017).
Eigenschaften
CAS-Nummer |
215036-81-0 |
|---|---|
Produktname |
Phenchlobenpyrrone |
Molekularformel |
C17H16ClNO |
Molekulargewicht |
285.77 |
IUPAC-Name |
rel-(4R,5R)-5-(2-chlorobenzyl)-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-15-9-5-4-8-13(15)10-16-14(11-17(20)19-16)12-6-2-1-3-7-12/h1-9,14,16H,10-11H2,(H,19,20)/t14-,16-/m1/s1 |
InChI-Schlüssel |
VKZXZQUFDSNROH-GDBMZVCRSA-N |
SMILES |
O=C1N[C@H](CC2=CC=CC=C2Cl)[C@@H](C3=CC=CC=C3)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)

![7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610015.png)
![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)


